Predicted Lipophilicity (cLogP) Comparison with Positional Isomers
Computational predictions indicate a cLogP of 3.74 for 2-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide . For comparison, the 4-bromo positional isomer (4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide) is reported with a logP of 3.66 . The approx. 0.08 log unit difference suggests slightly higher lipophilicity for the target compound, which can translate into marginally altered membrane permeability or solubility profiles in biological assays.
| Evidence Dimension | Predicted partition coefficient (cLogP/logP) |
|---|---|
| Target Compound Data | cLogP 3.74 |
| Comparator Or Baseline | 4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide logP 3.66 |
| Quantified Difference | Δ 0.08 log units (target more lipophilic) |
| Conditions | In silico prediction models (proprietary; exact algorithms not disclosed by vendors) |
Why This Matters
Lipophilicity differences of this magnitude can influence off-target binding, cell permeability, and solubility, making the target compound potentially more suitable for applications requiring marginally higher membrane partitioning.
